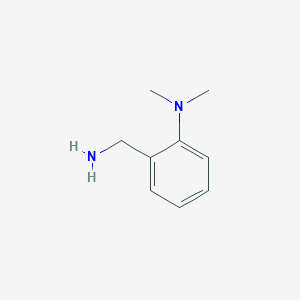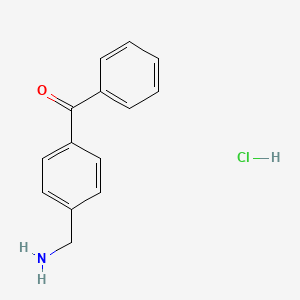![molecular formula C15H9F6NO3 B1271525 1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid CAS No. 338781-55-8](/img/structure/B1271525.png)
1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex aromatic compounds often involves multi-step reactions, as seen in the synthesis of novel polyimides derived from a pyridine-containing aromatic dianhydride monomer . This process includes nitro displacement, acidic hydrolysis, and cyclodehydration. Similarly, the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate involves esterification and etherification reactions, which are characterized by various analytical techniques . These methods could potentially be adapted for the synthesis of the compound , considering the presence of pyridine and benzyl moieties in its structure.
Molecular Structure Analysis
The molecular structure of aromatic compounds with pyridine rings can be complex, as evidenced by the lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates . These compounds exhibit one-dimensional coordination polymers with interesting two-dimensional molecular arrays. The presence of pyridine rings in the compound of interest suggests that it may also form intricate molecular structures, potentially influencing its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of pyridine-containing compounds can be influenced by substituents on the aromatic ring. For instance, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid plays a crucial role in catalyzing dehydrative amidation between carboxylic acids and amines . This suggests that the trifluoromethyl groups in the compound of interest may also affect its reactivity, particularly in the context of acid-base reactions or catalysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of aromatic compounds with pyridine and benzyl groups can be diverse. Polyimides with pyridine moieties exhibit good solubility in aprotic solvents, high thermal stability, and outstanding mechanical properties . The cocrystals of cyclohexanetricarboxylic acid with bipyridine homologues demonstrate the importance of hydrogen bonding in the formation of stable complexes . These findings suggest that the compound of interest may also display unique solubility, thermal, and mechanical properties, as well as the potential to form stable hydrogen-bonded complexes.
Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Photophysical Properties : This compound has been utilized in the synthesis of lanthanide-based coordination polymers, showcasing its potential in the development of materials with unique photophysical properties. These polymers have been examined for their spectroscopic characteristics and luminescence efficiencies, indicating their potential in applications like solid-state lighting or sensing (Sivakumar et al., 2011).
Crystal Engineering and Supramolecular Assemblies : The compound is relevant in crystal engineering, where it aids in the formation of supramolecular assemblies. This application is critical in the design of new materials with specific molecular architectures, which can have various applications including in the pharmaceutical and materials sciences (Arora & Pedireddi, 2003).
Metal-Organic Frameworks (MOFs) : The compound is useful in constructing metal-organic frameworks, which are porous materials with potential applications in gas storage, separation, and catalysis. These frameworks can be tailored for specific functions based on the properties of the compound and the metals used (Sen et al., 2014).
Chemical Hybridizing Agents in Agriculture : The compound, in its various forms, has been investigated as a chemical hybridizing agent in wheat, highlighting its potential use in agricultural science for crop improvement and breeding programs (Ciha & Ruminski, 1991).
Fluorescence and Sensing Applications : This compound is significant in the development of materials with fluorescent properties. These properties are crucial for applications in sensing technologies, where the material's response to external stimuli can be detected and measured (Huang et al., 2016).
Synthesis of Radiosensitizers/Radioprotectors : The compound has been explored for the synthesis of new derivatives with potential applications as radiosensitizers or radioprotectors, which are important in medical treatments like radiotherapy (Monge et al., 1988).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for “1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid” are not available, related compounds such as 3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks have been synthesized and used in lithium-sulfur (Li–S) batteries to suppress the shuttle effect .
Eigenschaften
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6NO3/c16-14(17,18)9-4-8(5-10(6-9)15(19,20)21)7-22-3-1-2-11(12(22)23)13(24)25/h1-6H,7H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBRHTVONWSBKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B1271462.png)
![N-[3-(aminomethyl)phenyl]acetamide Hydrochloride](/img/structure/B1271464.png)

